molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene

Cat. No. B190028
CAS RN: 142433-24-7
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-HEVSPMQYSA-N
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Description

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene, commonly known as endosulfan, is a highly toxic chlorinated hydrocarbon insecticide and acaricide. It was widely used in agriculture for pest control until it was banned in many countries due to its harmful effects on human health and the environment.

Mechanism of Action

Endosulfan acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and prevents the uptake of GABA, leading to an increase in neural activity and ultimately causing seizures and other neurological effects.
Biochemical and Physiological Effects:
Endosulfan has been shown to have a wide range of biochemical and physiological effects in animals and humans. It can cause oxidative stress, disrupt hormonal balance, and damage DNA. It has also been linked to immune system dysfunction and altered metabolism.

Advantages and Limitations for Lab Experiments

Endosulfan is commonly used as a reference compound in toxicological studies due to its well-established toxicity and mechanism of action. However, its high toxicity and persistence in the environment make it difficult to work with in the laboratory. Careful handling and disposal procedures are required to minimize exposure and environmental contamination.

Future Directions

Future research on endosulfan should focus on developing safer and more effective alternatives for pest control. This could include the development of new pesticides that are less toxic and more environmentally friendly, as well as the use of integrated pest management strategies that rely on a combination of methods to control pests. Additionally, further studies are needed to better understand the long-term effects of endosulfan exposure on human health and the environment, and to develop effective remediation strategies for contaminated sites.

Synthesis Methods

Endosulfan is synthesized by the chlorination of hexachlorocyclopentadiene, which is obtained from cyclopentadiene. The reaction is carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride.

Scientific Research Applications

Endosulfan has been extensively studied for its toxicological properties and environmental impact. It has been shown to have adverse effects on human health, including neurotoxicity, reproductive and developmental toxicity, and carcinogenicity. Endosulfan has also been found to be highly persistent in the environment, leading to contamination of soil, water, and air.

properties

IUPAC Name

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJNBZANLAXMG-HEVSPMQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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